Revumenib

Description

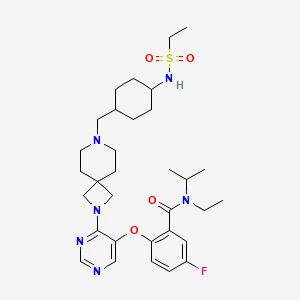

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVSRBKUQZKTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169919-21-3 | |

| Record name | SNDX-5613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2169919213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REVUMENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0M43NNF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Revumenib's Mechanism of Action in KMT2A-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revumenib (SNDX-5613) is a first-in-class, potent, and selective oral inhibitor of the menin-KMT2A (mixed-lineage leukemia) protein-protein interaction, a critical dependency for the survival of leukemic cells with KMT2A gene rearrangements. In these aggressive hematological malignancies, the fusion of the KMT2A gene with one of over 80 partner genes leads to the recruitment of the menin-KMT2A complex to chromatin. This results in the aberrant expression of leukemogenic genes, including HOXA9 and MEIS1, ultimately driving uncontrolled proliferation and a block in cellular differentiation. This compound disrupts this core pathogenic mechanism, leading to the downregulation of these target genes, induction of blast differentiation, and potent anti-leukemic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

The Menin-KMT2A Interaction: A Key Vulnerability in KMT2A-Rearranged Leukemia

KMT2A-rearranged (KMT2A-r) leukemias account for approximately 5-10% of acute leukemias and are associated with a poor prognosis.[1] The N-terminal portion of the KMT2A protein, which is retained in the fusion proteins, contains a high-affinity menin-binding motif (MBM).[2] Menin acts as a scaffold protein, tethering the KMT2A fusion protein to chromatin and facilitating the recruitment of other key components of the transcriptional machinery, such as LEDGF.[3] This aberrant complex maintains the expression of critical downstream target genes, including the HOX gene cluster and MEIS1, which are essential for the leukemic phenotype.[4][5] The dependency on the menin-KMT2A interaction for the survival of these cancer cells presents a key therapeutic window.[4]

This compound's Core Mechanism: Disruption of the Menin-KMT2A Complex

This compound is a small molecule inhibitor that directly binds to a well-defined pocket on the menin protein, the same site that is recognized by the MBM of KMT2A.[6] By competitively inhibiting this interaction, this compound effectively displaces the KMT2A fusion protein from the complex, preventing its localization to target gene promoters.[4] This leads to a cascade of downstream effects:

-

Downregulation of Leukemogenic Gene Expression: The primary consequence of disrupting the menin-KMT2A interaction is the transcriptional repression of key target genes. Studies have consistently shown that treatment with this compound leads to a significant reduction in the mRNA levels of HOXA9 and MEIS1 in KMT2A-r leukemia cell lines and patient samples.[6][7]

-

Induction of Cellular Differentiation: The suppression of the leukemogenic gene expression program releases the block on hematopoietic differentiation. Leukemic blasts treated with this compound exhibit morphological and molecular markers of maturation into more mature myeloid cells.[6] This is a hallmark of the therapeutic effect of menin inhibitors.

-

Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of cell cycle arrest and differentiation ultimately lead to a potent anti-proliferative effect and the induction of apoptosis in KMT2A-r leukemia cells.[1]

Signaling Pathway of this compound Action

Caption: this compound inhibits the interaction between Menin and the KMT2A fusion protein.

Quantitative Preclinical and Clinical Data

The potent and selective activity of this compound has been demonstrated in a range of preclinical models and subsequently validated in clinical trials.

Preclinical Activity of this compound

| Cell Line | KMT2A Fusion Partner | IC50 (µM) | Citation(s) |

| MV4-11 | AFF1 | 0.0455 - 0.341 | [8] |

| SEM | AFF1 | ~0.1 | [1] |

| MOLM-13 | AF9 | Sensitive | [1] |

| KOPN-8 | MLLT1 | Sensitive | [1] |

| OCI-AML-3 | NPM1c (Menin-dependent) | Sensitive | [8] |

Clinical Efficacy of this compound in KMT2A-Rearranged Leukemia (AUGMENT-101 Trial)

The pivotal Phase 2 portion of the AUGMENT-101 trial evaluated the efficacy and safety of this compound in heavily pretreated patients with relapsed/refractory KMT2A-r acute leukemia.[9][10]

| Efficacy Endpoint | Result | Citation(s) |

| Overall Response Rate (ORR) | 63% | [10] |

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 23% | [10] |

| Composite Complete Remission (CRc) | 44% | [10] |

| Minimal Residual Disease (MRD) Negativity in Responders | 68% | [9] |

| Median Duration of CR/CRh | 6.4 months | [10] |

| Median Time to CR/CRh | 1.9 months | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Biochemical Assay for Menin-KMT2A Interaction

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A protein-protein interaction in a high-throughput format.

-

Principle: Biotinylated KMT2A peptide and GST-tagged menin protein are incubated with streptavidin-coated donor beads and anti-GST acceptor beads. In the absence of an inhibitor, the interaction between menin and KMT2A brings the beads into close proximity, resulting in a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

-

Protocol Outline:

-

Recombinant biotinylated KMT2A peptide and GST-menin are incubated with varying concentrations of this compound in an assay buffer.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added.

-

The mixture is incubated in the dark to allow for bead-protein binding.

-

The plate is read on an AlphaScreen-compatible reader to measure the luminescent signal.

-

IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.

-

Cellular Assay for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify that this compound directly binds to and stabilizes menin within the cellular environment.

-

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

-

Protocol Outline:

-

KMT2A-r leukemia cells are treated with this compound or a vehicle control.

-

The cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble menin in the supernatant is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

In Vivo Efficacy Assessment

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the anti-leukemic activity of this compound in a system that closely recapitulates human disease.

-

Principle: Primary leukemia cells from patients with KMT2A-r leukemia are engrafted into immunodeficient mice. Once the leukemia is established, the mice are treated with this compound, and the effect on tumor burden and survival is monitored.

-

Protocol Outline:

-

Primary human KMT2A-r leukemia cells are injected intravenously into immunodeficient mice (e.g., NSG mice).

-

Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

-

Once engraftment reaches a predetermined level, mice are randomized to receive this compound or a vehicle control, typically administered orally.

-

Leukemic burden is monitored throughout the study by flow cytometry of peripheral blood and bone marrow at the study endpoint.

-

Survival of the mice in the treatment and control groups is recorded.

-

Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The menin inhibitor this compound in KMT2A-rearranged or NPM1-mutant leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin Inhibition With this compound for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.eur.nl [pure.eur.nl]

- 9. researchgate.net [researchgate.net]

- 10. Menin Inhibitor this compound Shows Activity in KMT2A-Rearranged Acute Leukemia - The ASCO Post [ascopost.com]

Preclinical Evaluation of Revumenib in NPM1-Mutant Acute Myeloid Leukemia (AML): A Technical Guide

Introduction

Acute Myeloid Leukemia (AML) characterized by mutations in the Nucleophosmin 1 (NPM1) gene is the most common genetic subtype of adult AML, accounting for approximately 30% of all cases.[1] These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c), which drives leukemogenesis through a distinct molecular mechanism. A key dependency for the survival and proliferation of these cancer cells is the interaction between the protein menin and the histone-lysine N-methyltransferase 2A (KMT2A).[2][3] This interaction is crucial for maintaining the expression of a pro-leukemogenic transcriptional program, including the upregulation of HOX and MEIS1 genes, which ultimately blocks myeloid differentiation.[4][5]

Revumenib (SNDX-5613) is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction.[6][7] By disrupting this critical protein-protein interaction, this compound aims to reverse the aberrant gene expression profile, induce differentiation of leukemic blasts, and provide a targeted therapeutic option for this AML subtype.[5][8] This technical guide summarizes the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound in NPM1-mutant AML models.

Mechanism of Action

In NPM1-mutant AML, menin interacts with KMT2A, leading to the recruitment of this complex to chromatin.[9] This action sustains the transcription of key leukemogenic genes, such as HOXA9 and MEIS1, which are critical for blocking the normal differentiation of hematopoietic stem cells.[5] this compound competitively binds to menin, preventing its interaction with KMT2A. This disruption leads to the downregulation of the HOX/MEIS1 transcriptional program, releasing the differentiation block and promoting the maturation or apoptosis of AML cells.[4][5]

Preclinical Efficacy Data

The preclinical activity of this compound has been evaluated in various NPM1-mutant AML models, demonstrating potent anti-leukemic effects.

In Vitro Studies

Studies utilizing NPM1-mutant AML cell lines, such as OCI-AML3, have been instrumental in characterizing the cellular response to this compound. These experiments show that this compound treatment leads to a dose-dependent inhibition of cell proliferation and induction of apoptosis.[10]

| Cell Line | Mutation | Assay Type | Endpoint | Result (IC50) | Reference |

| OCI-AML3 | NPM1-mut | Cell Viability | Proliferation | Sensitive | [10] |

| OCI-AML3 | NPM1-mut | Apoptosis Assay | Cleaved Caspase-3 | Induction of Apoptosis | [10] |

Note: Specific IC50 values were not detailed in the provided search results, but the NPM1-mutant cell line OCI-AML3 was shown to be sensitive to this compound, in contrast to TP53-mutant cell lines which exhibited de novo resistance.[10]

Experimental Protocols

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Assay)

-

Cell Seeding: NPM1-mutant AML cells (e.g., OCI-AML3) are seeded in opaque-walled 96-well plates at a predetermined density and allowed to acclimate.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read using a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Gene Expression Analysis (Example: Quantitative RT-PCR)

-

Treatment and RNA Extraction: Cells are treated with this compound or a vehicle control for a defined time period (e.g., 24-48 hours). Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA, primers specific for target genes (HOXA9, MEIS1) and housekeeping genes (e.g., GAPDH, B2M), and a fluorescent dye (e.g., SYBR Green).[6]

-

Data Acquisition: The reaction is run on a qPCR instrument, which measures the fluorescence at each cycle of amplification.

-

Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the housekeeping genes in treated versus control samples.

Pharmacodynamic Biomarkers

Preclinical and clinical studies have validated that this compound treatment leads to the downregulation of its target genes.[6] Gene expression analysis in patient samples from the AUGMENT-101 trial showed that HOXA9 expression decreased in most responders during the first cycle of treatment, whereas it increased in all nonresponders.[11] This suggests that changes in HOXA9 expression may serve as an early pharmacodynamic biomarker of response to this compound in NPM1-mutant AML.[11]

Mechanisms of Preclinical Resistance

Understanding potential resistance mechanisms is critical for optimizing targeted therapies. Preclinical studies have identified several ways NPM1-mutant AML cells can evade the effects of this compound.

-

MEN1 Mutations: Acquired mutations in the MEN1 gene, which encodes the menin protein, can emerge under therapeutic pressure. These mutations can alter the drug-binding pocket, reducing this compound's ability to bind to menin while preserving the essential menin-KMT2A interaction, thus restoring the leukemogenic signaling.[12]

-

TP53 Inactivation: De novo resistance to this compound has been associated with mutations in the tumor suppressor gene TP53.[10][13] Preclinical models show that AML cell lines with TP53 mutations are more resistant to this compound.[10] This resistance is linked to an impaired induction of TP53 transcriptional targets and deregulated expression of key apoptosis-related proteins.[13]

Conclusion

The preclinical evaluation of this compound in NPM1-mutant AML models provides a strong rationale for its clinical development. In vitro studies demonstrate the drug's ability to inhibit proliferation and induce differentiation in malignant cells. The mechanism of action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation of the HOX/MEIS1 oncogenic program, is well-supported by molecular data. Furthermore, preclinical identification of pharmacodynamic biomarkers like HOXA9 expression and potential resistance pathways, such as MEN1 and TP53 mutations, offers crucial insights for patient selection, response monitoring, and the development of future combination strategies to overcome resistance. These foundational studies have been pivotal in advancing this compound into clinical trials, where it has shown meaningful activity in heavily pretreated patient populations.[6]

References

- 1. rarecancernews.com [rarecancernews.com]

- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Study of this compound Shows ‘Promising’ Activity in Acute Leukemias [sohoonline.org]

- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. ashpublications.org [ashpublications.org]

- 7. targetedonc.com [targetedonc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Study Reveals Potential Cause of Resistance to this compound in Patients With Acute Leukemia - The ASCO Post [ascopost.com]

- 13. TP53 Inactivation Confers Resistance to the Menin Inhibitor this compound in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Revumenib: A Technical Guide to the First-in-Class Menin Inhibitor

Waltham, MA - The landscape of acute leukemia treatment has been significantly altered with the emergence of revumenib (Revuforj®), a pioneering first-in-class menin inhibitor developed by Syndax Pharmaceuticals. This potent, oral, small molecule has received FDA approval for the treatment of relapsed or refractory (R/R) acute leukemia with a lysine methyltransferase 2A gene (KMT2A) translocation in both adult and pediatric patients.[1][2] Furthermore, its efficacy in patients with nucleophosmin 1 (NPM1) mutations is under active investigation, with promising clinical data.[3][4][5] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

The Menin-KMT2A Axis: A Critical Dependency in Leukemia

Acute leukemias characterized by KMT2A rearrangements (KMT2Ar) or NPM1 mutations share a common dependency on the interaction between the protein menin and the KMT2A protein complex.[6][7][8]

-

KMT2A-Rearranged Leukemias: Chromosomal translocations involving the KMT2A gene (formerly known as MLL) result in the formation of oncogenic fusion proteins.[6][7] These fusion proteins recruit menin, which acts as a scaffold, tethering the complex to chromatin. This aberrant localization leads to the upregulation of key leukemogenic genes, such as HOXA9 and MEIS1, driving uncontrolled proliferation and blocking hematopoietic differentiation.[8][9]

-

NPM1-Mutated AML: In acute myeloid leukemia (AML) with NPM1 mutations, the mutated NPM1 protein also relies on the interaction with menin and wild-type KMT2A to drive the same leukemogenic gene expression program.[6][7][9]

This compound was designed to specifically disrupt this critical menin-KMT2A interaction, thereby inhibiting the downstream transcriptional signaling that fuels the leukemia.[10][11][12]

Mechanism of Action: Disrupting the Oncogenic Complex

This compound acts as a potent and selective inhibitor of the menin-KMT2A interaction. By binding to menin, it prevents the association of KMT2A fusion proteins or the NPM1-mutant complex with chromatin.[9][10] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, releasing the block on differentiation and inducing apoptosis in leukemic cells.[9][13][14]

Preclinical Development and In Vitro Activity

This compound demonstrated potent and selective activity in preclinical models.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Ki) | 0.149 nM | N/A | [15][16] |

| Cell-based IC50 | 10-20 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 (MLL-rearranged cell lines) | [15][17] |

| In vivo plasma IC50 | 53 nM | N/A | [15][16] |

Clinical Development: The AUGMENT-101 Trial

The pivotal clinical trial for this compound is the AUGMENT-101 study (NCT04065399), a Phase 1/2 open-label trial evaluating its safety and efficacy in patients with R/R acute leukemias, including those with KMT2A rearrangements or NPM1 mutations.[1][18][19]

Study Design

The AUGMENT-101 trial consists of a dose-escalation (Phase 1) and a dose-expansion (Phase 2) part.[18][20][21] The Phase 1 portion was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[13] Patients were enrolled in different arms based on the concomitant use of strong CYP3A4 inhibitors.[20][21][22] The Phase 2 portion is evaluating the efficacy and safety of this compound at the RP2D.[18][23]

Clinical Efficacy

This compound has demonstrated significant clinical activity in heavily pretreated patients with KMT2Ar and NPM1m acute leukemias.

Efficacy in KMT2A-rearranged Acute Leukemia (AUGMENT-101 Phase 2)

| Endpoint | Result (n=97, efficacy population) | Reference |

| CR + CRh Rate | 22.7% | [24] |

| Composite CR (CRc) Rate | 42.3% | [24] |

| Overall Response Rate (ORR) | 63.9% | [24] |

| MRD Negativity in CR/CRh | 61.1% (11/18) | [24] |

Efficacy in NPM1-mutated AML (AUGMENT-101 Phase 2)

| Endpoint | Result (n=64, efficacy-evaluable) | Reference |

| CR + CRh Rate | 23.4% | [3][25] |

| Composite CR (CRc) Rate | 29.7% | [3] |

| Overall Response Rate (ORR) | 46.9% | [3][25] |

| Median Duration of Response (DoR) | 4.7 months | [3][26] |

| MRD Negativity in CR/CRh | 64% (9/14) | [26] |

Safety and Tolerability

This compound has a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher include febrile neutropenia, neutropenia, and thrombocytopenia.[3] Differentiation syndrome and QT prolongation are notable adverse events that require monitoring.[5][20]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to the menin-MLL interaction.

-

Reagents: Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL), full-length menin protein, assay buffer.

-

Procedure: a. A constant concentration of the fluorescein-labeled MLL peptide and menin protein are incubated together. b. Serial dilutions of the test compound (e.g., this compound) are added to the mixture. c. The mixture is incubated to allow binding to reach equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the fluorescent peptide from menin, is calculated. This can be converted to a Ki value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation of leukemia cell lines.

-

Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media.

-

Procedure: a. Cells are seeded in 96-well plates at a specific density. b. Cells are treated with serial dilutions of the test compound or a vehicle control (e.g., DMSO). c. Plates are incubated for a set period (e.g., 72 hours). d. MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. e. A solubilization solution is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.

Future Directions

The development of this compound marks a significant advancement in the targeted therapy of acute leukemias. Ongoing and future research will focus on:

-

Combination Therapies: Evaluating this compound in combination with other anti-leukemic agents, such as venetoclax, FLT3 inhibitors, and hypomethylating agents, to improve efficacy and overcome potential resistance.[18]

-

Expansion to Other Indications: Investigating the efficacy of this compound in other hematological malignancies and solid tumors that may be dependent on the menin-KMT2A interaction.[2][10]

-

Resistance Mechanisms: Understanding and overcoming mechanisms of resistance to menin inhibitors.[10]

Conclusion

This compound represents a paradigm shift in the treatment of a subset of acute leukemias with a clear molecular dependency. Its successful development from a deep understanding of the underlying disease biology to a clinically effective targeted therapy provides a blueprint for future drug discovery efforts in oncology. The continued exploration of this compound, both as a monotherapy and in combination, holds the promise of further improving outcomes for patients with these challenging malignancies.

References

- 1. FDA approves this compound for relapsed or refractory acute leukemia with a KMT2A translocation | FDA [fda.gov]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AUGMENT-101: Phase II results of this compound in NPM1-mutated R/R AML [aml-hub.com]

- 4. FDA approves this compound for relapsed or refractory acute myeloid leukemia with a susceptible NPM1 mutation | FDA [fda.gov]

- 5. Syndax Announces FDA Approval of Revuforj® (this compound) in Adult and Pediatric Patients with Relapsed or Refractory NPM1 Mutated Acute Myeloid Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. ashpublications.org [ashpublications.org]

- 13. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. ascopubs.org [ascopubs.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Syndax Presents Positive Data from Pivotal AUGMENT-101 Trial of this compound in Relapsed/Refractory KMT2Ar Acute Leukemia at Late-Breaking Oral Presentation During 65th ASH Annual Meeting [prnewswire.com]

- 21. Syndax Announces Positive Updated Data from Phase 1 Portion of AUGMENT-101 Trial of this compound in Patients with Acute Leukemias During Oral Presentations at 64th ASH Annual Meeting [prnewswire.com]

- 22. ashpublications.org [ashpublications.org]

- 23. ashpublications.org [ashpublications.org]

- 24. cms.syndax.com [cms.syndax.com]

- 25. ashpublications.org [ashpublications.org]

- 26. Syndax Announces Additional Positive Data for Revuforj® (this compound) from AUGMENT-101 Trial in Relapsed or Refractory mNPM1 AML and BEAT AML Frontline Combination Trial [prnewswire.com]

Methodological & Application

Application Notes and Protocols for Revumenib Treatment in In Vitro Leukemia Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of revumenib, a potent, selective, small-molecule inhibitor of the menin-KMT2A interaction, for studying leukemia cell lines. This compound has shown significant promise in treating acute leukemias with KMT2A (formerly MLL) rearrangements or NPM1 mutations.[1][2][3][4] This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by disrupting the critical interaction between menin and the KMT2A (lysine methyltransferase 2A) protein.[1] In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the transcription of downstream oncogenes, such as HOXA9 and MEIS1, which drive leukemogenesis and block cell differentiation.[2][5] By binding to menin, this compound prevents the recruitment of the KMT2A complex to chromatin, leading to the downregulation of these target genes.[5] This inhibition of aberrant gene expression induces differentiation and apoptosis in susceptible leukemia cells.[1]

Data Presentation

This compound IC50 Values in Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines, providing a reference for dose-selection in in vitro experiments.

| Cell Line | Leukemia Type | Genotype | IC50 (nM) | Reference |

| MOLM-13 | AML | KMT2A-AF9 | 10-20 | [6][7] |

| MV4-11 | AML | KMT2A-AF4 | 10-20 | [7] |

| RS4;11 | ALL | KMT2A-AF4 | 10-20 | [7] |

| KOPN-8 | B-ALL | KMT2A-MLLT1 | 10-20 | [7] |

| SEM | B-ALL | KMT2A-AF4 | 31 | [8][9] |

| OCI-AML-3 | AML | NPM1 mutation | Sensitive | [9] |

| HL-60 | APL | KMT2A-WT | Insensitive | [7] |

AML: Acute Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia; APL: Acute Promyelocytic Leukemia; WT: Wild-Type

Mandatory Visualizations

This compound Signaling Pathway

Caption: this compound inhibits the interaction between Menin and the KMT2A fusion protein complex.

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound in leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 of this compound.[9]

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Based on published data, a starting concentration range of 1 nM to 10 µM is recommended. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to quantify apoptosis and necrosis in this compound-treated cells.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL. Treat the cells with this compound at concentrations around the IC50 and 10x IC50 for 48-72 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Leukemia cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the protein expression of this compound's downstream targets, HOXA9 and MEIS1.

Materials:

-

Leukemia cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH) overnight at 4°C, according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.

References

- 1. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. targetedonc.com [targetedonc.com]

- 4. This compound Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

Application Notes and Protocols for Testing Revumenib Efficacy in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to evaluate the efficacy of revumenib, a potent inhibitor of the menin-KMT2A interaction. This compound has shown significant promise in treating acute leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This document outlines the underlying mechanism of action, key experimental methodologies, and expected outcomes based on preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound (formerly SNDX-5613) is an orally bioavailable small molecule that selectively disrupts the critical interaction between menin and the lysine methyltransferase 2A (KMT2A, also known as MLL) protein.[2] In leukemias harboring KMT2A gene rearrangements or NPM1 mutations, this interaction is essential for driving the expression of leukemogenic genes, such as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1][4] By inhibiting the menin-KMT2A interaction, this compound aims to reverse this aberrant gene expression, induce differentiation of leukemic blasts, and ultimately lead to the eradication of the disease.[1][5] Preclinical studies using patient-derived xenograft (PDX) models have demonstrated that menin inhibitors can lead to a rapid elimination of leukemia cells and promote the maturation of these cells into more normal forms.[1]

Signaling Pathway of Menin-KMT2A Interaction

Caption: this compound inhibits the Menin-KMT2A interaction, blocking leukemogenesis.

Efficacy of this compound in Xenograft Models: Summary of Quantitative Data

The following tables summarize the key efficacy data from preclinical studies of this compound and its close analog, VTP-50469, in various xenograft models of acute leukemia.

Table 1: Efficacy of this compound (SNDX-5613) in Cell Line-Derived and Patient-Derived Xenograft Models

| Xenograft Model | Treatment and Dose | Key Efficacy Readouts | Outcome | Reference |

| MOLM13-GFP/Luciferase | SNDX-5613 (50 mg/kg, PO, BID) | Leukemia Burden (Bioluminescence) | Significant reduction in AML burden | [6] |

| SNDX-5613 (50 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily) | Overall Survival | Significantly increased survival compared to single agents | [6][7][8] | |

| PDX (NPM1c, mtFLT3) | SNDX-5613 (75 mg/kg, PO, BID) | Leukemia Burden | Significant reduction in AML burden | [6] |

| SNDX-5613 (75 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily) | Overall Survival | Significantly increased survival compared to single agents | [6][7][8] | |

| PDX (NUP98::NSD1, FLT3-ITD) | This compound (0.033% or 0.1% in chow) | Median Survival | Median survival of 147 days for control; this compound-treated group reached study endpoint without disease signs | [9] |

| Peripheral Blood Human CD45+ cells | Control group showed disease progression; this compound-treated group had no increase in peripheral blood leukemic cells | [9] | ||

| Spleen Weight | Reduced spleen weight in treated mice | [9] |

Table 2: Efficacy of VTP-50469 (this compound Analog) in Patient-Derived Xenograft (PDX) Models of MLL-rearranged ALL

| Xenograft Model | Treatment and Dose | Key Efficacy Readouts | Outcome | Reference |

| Infant MLLr ALL PDX (6 models) | VTP-50469 (120 mg/kg, PO, BID x 28 days) | Event-Free Survival (EFS) | Significant differences in EFS distribution in 6/6 models | [10] |

| Maintained Complete Response (MCR) | MCRs observed in 5/6 PDXs | [10] | ||

| Bone Marrow Infiltration | Significant reduction at Day 28 in 2/4 evaluable PDXs | [10] | ||

| MLLr B-ALL and AML PDX | VTP-50469 (formulated in chow) | Leukemia Burden (human cells in peripheral blood, spleen, bone marrow) | Dramatic reductions in human leukemia cells | [11] |

| Infant MLL-r ALL PDX (2 models) | VTP-50469 (0.1% in chow) + VXL (vincristine, dexamethasone, L-asparaginase) | Maintained Complete Response (MCR) | Combination elicited MCRs in both PDXs and significantly delayed leukemia progression compared to single agents | [12] |

| Spleen and Bone Marrow Infiltration | Combination almost completely eradicated leukemia infiltration | [12] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Leukemia

This protocol outlines the key steps for establishing PDX models from primary patient samples.

Materials:

-

Cryopreserved primary acute leukemia patient cells (KMT2A-r or NPM1m)

-

Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG)

-

RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque

-

Human CD45, CD34, and CD33 antibodies for flow cytometry

-

Red Blood Cell (RBC) Lysis Buffer

Procedure:

-

Thawing and Preparation of Patient Cells:

-

Rapidly thaw cryopreserved patient cells in a 37°C water bath.

-

Gently transfer cells to a large volume of pre-warmed RPMI + 20% FBS.

-

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Wash cells with PBS and resuspend in an appropriate volume for injection.

-

Assess cell viability using Trypan Blue exclusion.

-

-

Transplantation into Immunodeficient Mice:

-

Inject 1-10 million viable patient cells intravenously (IV) via the tail vein into 6-8 week old NSG mice.

-

-

Monitoring Engraftment:

-

Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in the peripheral blood weekly.

-

Collect a small volume of peripheral blood and stain with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.

-

Engraftment is considered successful when the percentage of hCD45+ cells exceeds a predefined threshold (e.g., 1%).

-

-

Expansion and Banking:

-

Once engraftment is established and signs of disease are apparent, euthanize the primary recipient mice.

-

Harvest bone marrow and spleen, and prepare a single-cell suspension.

-

A portion of the cells can be cryopreserved for future studies, and another portion can be serially transplanted into secondary recipient mice for cohort expansion.

-

Protocol 2: In Vivo Efficacy Study of this compound in Leukemia Xenograft Models

This protocol describes a typical in vivo efficacy study once a cohort of engrafted mice is established.

Materials:

-

Established leukemia xenograft mice (PDX or cell line-derived)

-

This compound (SNDX-5613)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Calipers (for subcutaneous models, if applicable)

-

Flow cytometry antibodies (hCD45, etc.)

-

Bioluminescence imaging system (for luciferase-tagged cell lines)

Procedure:

-

Study Initiation:

-

Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%), randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (e.g., by gavage) at doses ranging from 50-75 mg/kg, typically twice daily (BID).[6]

-

Alternatively, this compound can be formulated in the mouse chow at concentrations of 0.033% to 0.1%.[9]

-

Administer vehicle control to the control group following the same schedule.

-

Treatment duration can range from 2 to 4 weeks or longer.[6][10]

-

-

Monitoring Efficacy:

-

Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.

-

For luciferase-expressing cell lines, perform bioluminescence imaging to quantify leukemia burden.[7][8]

-

Monitor animal body weight and overall health status regularly.

-

Record survival data and plot using Kaplan-Meier curves.

-

-

Endpoint Analysis:

-

At the end of the study or when humane endpoints are reached, euthanize the mice.

-

Harvest bone marrow, spleen, and peripheral blood.

-

Analyze the percentage of human leukemic cells in these tissues by flow cytometry.

-

Measure spleen weight as an indicator of disease burden.[9]

-

Perform downstream analyses such as Western blotting, immunohistochemistry, or gene expression analysis on harvested tissues.

-

Experimental Workflow Diagram

Caption: From patient sample to in vivo efficacy assessment of this compound.

Conclusion

Xenograft mouse models, particularly PDX models, are invaluable tools for the preclinical evaluation of targeted therapies like this compound. They allow for the assessment of in vivo efficacy in a system that closely recapitulates human disease. The protocols and data presented here provide a framework for designing and executing robust preclinical studies to further investigate the therapeutic potential of this compound and other menin inhibitors for the treatment of KMT2A-rearranged and NPM1-mutant acute leukemias.

References

- 1. This compound for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The menin inhibitor this compound in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

Assessing Revumenib Potency and Target Engagement Using Cellular Thermal Shift Assays (CETSA)

Application Note and Protocols for Researchers

Introduction

Revumenib (SNDX-5613) is a potent, selective, small-molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency in certain types of acute leukemia. Specifically, it has shown significant promise in patients with relapsed or refractory (R/R) acute leukemia harboring a lysine methyltransferase 2A (KMT2A) gene rearrangement or a nucleophosmin 1 (NPM1) mutation.[1][2][3][4] The therapeutic strategy is based on disrupting the protein-protein interaction between menin and the KMT2A fusion protein or the KMT2A/NPM1c complex, which in turn downregulates the expression of leukemogenic genes such as HOXA9 and MEIS1, leading to differentiation of leukemic blasts.[5][6]

To facilitate the preclinical and clinical development of this compound and other menin inhibitors, it is crucial to have robust methods to quantify their engagement with the menin target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of drug-target interaction in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to thermal denaturation, resulting in a higher melting temperature (Tm). This shift in thermal stability can be quantified and is indicative of target engagement.

This application note provides detailed protocols for utilizing CETSA to assess the potency and target engagement of this compound in relevant leukemia cell lines. It includes methodologies for both traditional Western blot-based CETSA and higher-throughput approaches, along with representative data and visualizations to guide researchers in their drug development efforts.

Signaling Pathway and Mechanism of Action

This compound targets the interaction between menin and the KMT2A protein (or its fusion products). In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits menin, leading to the upregulation of genes like HOXA9 and MEIS1 that drive leukemogenesis and block differentiation.[6] this compound binds to menin, preventing its interaction with the KMT2A fusion protein, thereby inhibiting the oncogenic transcription program and inducing differentiation of the leukemia cells.[5]

Experimental Protocols

This section provides detailed protocols for performing CETSA to measure this compound's engagement with its target, menin. Two primary CETSA formats are described: a melt curve experiment to determine the thermal shift (ΔTm) and an isothermal dose-response (ITDR) experiment to determine the cellular potency (EC50) of target engagement.

General Materials

-

Cell Lines: KMT2A-rearranged acute leukemia cell lines (e.g., MV4-11, MOLM-13) or NPM1-mutant cell lines (e.g., OCI-AML3).

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Protease Inhibitor Cocktail.

-

Lysis Buffer: PBS with 0.5% NP-40 and protease inhibitor cocktail.

-

BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running and transfer buffers, PVDF membranes.

-

Primary Antibodies: Anti-Menin antibody, anti-β-actin or anti-GAPDH antibody (loading control).

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent Substrate.

-

Instrumentation: Cell culture incubator, centrifuges, thermal cycler, Western blot imaging system.

Protocol 1: CETSA Melt Curve for this compound

This protocol is designed to determine the change in the melting temperature (Tm) of menin upon this compound treatment.

Detailed Steps:

-

Cell Culture and Treatment:

-

Culture MV4-11 or MOLM-13 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Treat cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Cell Harvesting and Preparation:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of 20 x 10^6 cells/mL.

-

Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

-

-

Thermal Challenge:

-

Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C).

-

After heating, cool the samples to 4°C for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Analyze the levels of soluble menin by Western blotting using a menin-specific antibody. Use β-actin or GAPDH as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for menin at each temperature.

-

Normalize the intensity of each band to the intensity of the corresponding loading control.

-

Plot the normalized menin levels against the temperature to generate melt curves for both the vehicle and this compound-treated samples. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the treated and untreated samples is the ΔTm.

-

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol is used to determine the concentration of this compound required to stabilize 50% of the menin protein at a fixed temperature (EC50).

Detailed Steps:

-

Cell Culture and Treatment:

-

Culture and harvest cells as described in Protocol 1.

-

Treat cell aliquots with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle control for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Based on the melt curve from Protocol 1, select a temperature that results in significant but not complete denaturation of menin in the vehicle-treated sample (e.g., 54°C).

-

Heat all samples at this single temperature for 3 minutes.

-

-

Cell Lysis, Fractionation, and Analysis:

-

Follow steps 4-6 from Protocol 1 for cell lysis, fractionation, and Western blot analysis.

-

-

Data Analysis:

-

Quantify the band intensities for menin for each this compound concentration.

-

Normalize the intensities to the loading control.

-

Plot the normalized menin levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Data Presentation

The following tables present representative data that could be obtained from the CETSA experiments described above.

Table 1: CETSA Melt Curve Data for Menin in MV4-11 Cells Treated with this compound

| Temperature (°C) | Vehicle (DMSO) Normalized Menin Level | 1 µM this compound Normalized Menin Level |

| 40 | 1.00 | 1.00 |

| 44 | 0.95 | 0.98 |

| 48 | 0.85 | 0.92 |

| 52 | 0.52 | 0.80 |

| 56 | 0.25 | 0.65 |

| 60 | 0.10 | 0.40 |

| 64 | 0.05 | 0.15 |

| Tm (°C) | ~51.5 | ~58.0 |

| ΔTm (°C) | - | ~6.5 |

Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound in MV4-11 Cells

Heating Temperature: 54°C

| This compound Concentration (nM) | Normalized Menin Level |

| 0 (Vehicle) | 0.35 |

| 1 | 0.45 |

| 10 | 0.68 |

| 100 | 0.85 |

| 1000 | 0.88 |

| 10000 | 0.90 |

| EC50 (nM) | ~15 |

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct target engagement and assessing the cellular potency of this compound. The protocols and representative data presented in this application note provide a framework for researchers to implement CETSA in their studies of menin inhibitors. By directly measuring the interaction of this compound with menin in a cellular context, CETSA can provide crucial data to support lead optimization, mechanism of action studies, and the development of pharmacodynamic biomarkers for clinical trials. The adaptability of CETSA also allows for its potential use in patient-derived samples, offering a translational bridge from preclinical research to clinical application.

References

- 1. This compound (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syndax Announces Publication of Pivotal this compound Data in Relapsed or Refractory mNPM1 Acute Myeloid Leukemia in the Journal Blood | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 3. The menin inhibitor this compound in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative PCR Assays of HOX and MEIS1 Gene Expression Following Revumenib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction, has emerged as a promising therapeutic agent for acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[1][2][3] The oncogenic activity in these leukemias is largely driven by the aberrant expression of downstream target genes, most notably the HOX gene family and their cofactor MEIS1.[1][4][5] The menin-KMT2A complex is crucial for the transcriptional activation of these genes, and its disruption by this compound leads to their downregulation, inducing differentiation and apoptosis in leukemic cells.[1][6][7][8]

Monitoring the expression levels of HOX (e.g., HOXA9) and MEIS1 can serve as a valuable pharmacodynamic biomarker to assess the on-target activity of this compound and to correlate molecular response with clinical outcomes.[1] These application notes provide a detailed protocol for the quantitative analysis of HOX and MEIS1 gene expression in leukemia cells treated with this compound using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway and Experimental Workflow

The interaction between menin and the KMT2A (or MLL) protein is critical for the recruitment of the histone methyltransferase complex to target gene promoters, including those of the HOX gene cluster and MEIS1. This leads to histone H3 lysine 4 (H3K4) methylation and subsequent gene transcription, driving leukemogenesis. This compound competitively binds to the menin pocket that normally interacts with KMT2A, thereby disrupting this complex and inhibiting the expression of HOX and MEIS1.

The following workflow outlines the key steps for quantifying HOX and MEIS1 gene expression in response to this compound treatment.

Experimental Protocols

This section provides a detailed methodology for the quantification of HOXA9 and MEIS1 gene expression.

Materials and Reagents

-

Leukemia cell line (e.g., MV4-11 for KMT2A-rearranged, OCI-AML3 for NPM1-mutated)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I, RNase-free

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

-

Nuclease-free water

-

qPCR primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB)

Cell Culture and Treatment

-

Culture leukemia cells in the appropriate medium and conditions.

-

Seed cells at a density that will not exceed confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, 72 hours).

RNA Extraction

-

Harvest cells by centrifugation and wash with PBS.

-

Extract total RNA using a column-based kit according to the manufacturer's instructions.

-

Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

Elute RNA in nuclease-free water.

RNA Quality and Quantity Control

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

Reverse Transcription (cDNA Synthesis)

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Use validated primers for the target genes (HOXA9, MEIS1) and a stable reference gene.

Gene Forward Primer (5'-3') Reverse Primer (5'-3') HOXA9 GCCGGCCTTATGGCATTAA TGGAGGAGAACCACAAGCATAGT MEIS1 AAGCAGTTGGCACAAGACACGG CTGCTCGGTTGGACTGGTCTAT GAPDH GAAGGTGAAGGTCGGAGTCA GAAGATGGTGATGGGATTTC Note: Primer sequences should be validated for specificity and efficiency before use.

-

Perform qPCR using a real-time PCR instrument with the following cycling conditions (can be optimized):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

Data Presentation

The relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.

-

Normalization to Reference Gene (ΔCt): ΔCt = Ct(target gene) - Ct(reference gene)

-

Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)

-

Fold Change Calculation: Fold Change = 2-ΔΔCt

The results can be summarized in the following tables:

Table 1: Raw Ct Values from qPCR

| Sample | Treatment | Ct (HOXA9) | Ct (MEIS1) | Ct (GAPDH) |

| 1 | Vehicle | |||

| 2 | Vehicle | |||

| 3 | Vehicle | |||

| 4 | This compound (X nM) | |||

| 5 | This compound (X nM) | |||

| 6 | This compound (X nM) |

Table 2: Calculated Fold Change in Gene Expression

| Treatment | Average Fold Change (HOXA9) | Standard Deviation | p-value |

| Vehicle | 1.0 | ||

| This compound (X nM) |

| Treatment | Average Fold Change (MEIS1) | Standard Deviation | p-value |

| Vehicle | 1.0 | ||

| This compound (X nM) |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of HOX and MEIS1 gene expression in response to this compound treatment. The provided protocols and data analysis methods offer a standardized approach for researchers to assess the molecular efficacy of this compound and to investigate its mechanism of action in relevant leukemia models. The downregulation of HOXA9 and MEIS1 serves as a key indicator of target engagement and biological activity of this novel menin inhibitor.

References

- 1. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. origene.com [origene.com]

- 4. dovepress.com [dovepress.com]

- 5. leukemia-net.org [leukemia-net.org]

- 6. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Single-Cell RNA Sequencing to Analyze Revumenib Response Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction, has shown significant promise in the treatment of relapsed or refractory (R/R) acute leukemias, particularly those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic alterations drive leukemogenesis through the aberrant upregulation of genes such as HOXA9 and MEIS1, leading to a block in hematopoietic differentiation.[3][4] this compound disrupts the crucial interaction between menin and the KMT2A protein, thereby downregulating the expression of these oncogenic targets and inducing differentiation of leukemic blasts.[1][4]

Despite promising clinical responses, including complete remissions, the heterogeneity of patient response and the emergence of resistance present significant challenges.[5][6] Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect this heterogeneity at an unprecedented resolution. By profiling the transcriptomes of individual cells, scRNA-seq can identify distinct leukemia cell subpopulations, characterize their responses to this compound, and elucidate mechanisms of both sensitivity and resistance.[7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to analyze the heterogeneity of this compound response in acute leukemia.

Mechanism of Action and Signaling Pathway

This compound targets the protein-protein interaction between menin and KMT2A (also known as MLL). In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is critical for the recruitment of the KMT2A complex to chromatin, leading to the expression of leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[3][9] By binding to menin, this compound prevents its association with KMT2A, leading to the downregulation of HOXA9 and MEIS1 expression.[4] This relieves the differentiation block, promoting the maturation of leukemic cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's clinical efficacy from the AUGMENT-101 trial and expected outcomes from scRNA-seq analysis.

Table 1: Clinical Response to this compound in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Trial)

| Patient Population | Endpoint | Response Rate | Reference |

| KMT2A-rearranged | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23.1% | [10] |

| NPM1-mutant | CR + CRh | 23.1% | [10] |

| KMT2A-rearranged | Overall Response Rate (ORR) | 47% |

Table 2: Expected Differentially Expressed Genes in Leukemia Cells Following this compound Treatment (from scRNA-seq)

| Gene | Expected Change | Function | Reference |

| HOXA9 | Downregulated | Transcription factor, key leukemogenic driver | [3][4] |

| MEIS1 | Downregulated | HOXA9 cofactor, key leukemogenic driver | [3][4] |

| PBX3 | Downregulated | HOXA9 cofactor | [3] |

| FLT3 | Downregulated | Receptor tyrosine kinase, cell proliferation | [3] |

| CD11b (ITGAM) | Upregulated | Myeloid differentiation marker | [11] |

| CD14 | Upregulated | Myeloid differentiation marker | [11] |

| MCL1 | Upregulated | Anti-apoptotic protein | [12] |

| BCL2L1 (BCL-xL) | Upregulated | Anti-apoptotic protein | [12] |

Table 3: Anticipated Shifts in Cell Populations Post-Revumenib Treatment (from scRNA-seq)

| Cell Population | Expected Change in Proportion | Markers | Reference |

| Immature AML Blasts | Decrease | CD34+, c-Kit+ | [12] |

| Intermediate Blasts | Increase then Decrease | CD68+, CD11b-, CD14- | [12] |

| Differentiated Monocytic Cells | Increase | CD68+, CD11b+, CD14+ | [12] |

Experimental Protocols

Protocol 1: Preparation of Primary Leukemia Cells for scRNA-seq

This protocol outlines the steps for processing bone marrow aspirates or peripheral blood from patients treated with this compound to obtain a single-cell suspension suitable for 10x Genomics Chromium scRNA-seq.

Materials:

-

Bone marrow aspirate or peripheral blood in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Trypan Blue solution

-

Countess II Automated Cell Counter (or hemocytometer)

Procedure:

-

Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes. Process samples within 2 hours of collection.

-

Mononuclear Cell Isolation:

-

Dilute the blood or bone marrow sample 1:1 with PBS.

-

Carefully layer the diluted sample onto an equal volume of Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

-

Collect the mononuclear cell layer and transfer to a new conical tube.

-

-

Washing:

-

Add 3 volumes of PBS to the collected mononuclear cells and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 0.04% BSA.

-

-

Cell Counting and Viability Assessment:

-

Take a small aliquot of the cell suspension and mix with Trypan Blue.

-

Count the cells and assess viability using an automated cell counter or a hemocytometer. A viability of >90% is recommended.

-

-

Final Resuspension:

-

Centrifuge the remaining cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in PBS with 0.04% BSA to a final concentration of 1 x 10^6 cells/mL.

-

Keep the cells on ice until ready to proceed with the 10x Genomics workflow.

-

Protocol 2: 10x Genomics Chromium Single-Cell 3' RNA Sequencing

This protocol provides a high-level overview of the 10x Genomics Chromium Single Cell 3' v3.1 workflow. Refer to the manufacturer's user guide for detailed step-by-step instructions.

Workflow Diagram:

Key Steps:

-

GEM Generation: Load the single-cell suspension, reverse transcription reagents, and barcoded gel beads onto a Chromium chip. The chip is then placed in the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are isolated with barcoded beads.

-

Reverse Transcription and cDNA Amplification: Within each GEM, the cell is lysed, and reverse transcription occurs, generating barcoded cDNA from the captured mRNA. After breaking the emulsion, the barcoded cDNA is amplified via PCR.

-

Library Construction: The amplified cDNA is fragmented, and sequencing adaptors are ligated to generate a final sequencing library.

-

Sequencing: Sequence the prepared libraries on a compatible Illumina sequencer.

-

Data Analysis: Process the raw sequencing data using Cell Ranger software to align reads, generate feature-barcode matrices, and perform clustering and gene expression analysis.

Protocol 3: scRNA-seq Data Analysis Workflow

Logical Relationship Diagram:

References

- 1. Single cell RNA sequencing of AML initiating cells reveals RNA-based evolution during disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The menin inhibitor this compound in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. Study Reveals Potential Cause of Resistance to this compound in Patients With Acute Leukemia - The ASCO Post [ascopost.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Single cell RNA sequencing improves the next generation of approaches to AML treatment: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Single-Cell RNA Sequencing to Evaluate Cell States in AML - The ASCO Post [ascopost.com]

- 9. researchgate.net [researchgate.net]

- 10. esmo.org [esmo.org]

- 11. researchgate.net [researchgate.net]

- 12. Paper: Single-Cell Proteomic Analysis Reveals Menin Inhibition-Induced Proteomic Alterations in AML Patients Treated with this compound [ash.confex.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Revumenib in AML Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to revumenib in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My AML cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms?